1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine
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Overview
Description
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a mesityl group and a sulfonyl group attached to a chlorinated and ethoxylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the sulfonylation of 4-chloro-3-ethoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the mesitylpiperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The mesityl group may enhance the compound’s binding affinity and specificity for certain targets, while the piperazine ring provides structural flexibility.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]piperidine: This compound shares the sulfonyl and chlorinated phenyl groups but lacks the mesityl and piperazine moieties.
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
1-[(4-Chloro-3-ethoxyphenyl)sulfonyl]-4-mesitylpiperazine is unique due to the combination of its mesityl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H27ClN2O3S |
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Molecular Weight |
423.0 g/mol |
IUPAC Name |
1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C21H27ClN2O3S/c1-5-27-20-14-18(6-7-19(20)22)28(25,26)24-10-8-23(9-11-24)21-16(3)12-15(2)13-17(21)4/h6-7,12-14H,5,8-11H2,1-4H3 |
InChI Key |
CUWRANINZSOEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3C)C)C)Cl |
Origin of Product |
United States |
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